Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-5-6(7(9)10-4)12-8(2,3)11-5/h5-6H,1-4H3/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELKYRWKHKGMAD-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(O1)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](OC(O1)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357426 | |

| Record name | Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78086-72-3 | |

| Record name | Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is a chiral building block of significant interest in the pharmaceutical and fine chemical industries. Its defined stereochemistry makes it a valuable intermediate for the asymmetric synthesis of complex molecules, where biological activity is critically dependent on the precise three-dimensional arrangement of atoms. This guide provides a comprehensive overview of the core physical properties of this compound, grounded in experimentally reported data and supplemented with standardized methodologies for property determination. By explaining the causality behind its characteristics and the protocols for their validation, this document serves as a practical resource for scientists engaged in synthesis, process development, and quality control.

Introduction: A Key Chiral Intermediate

This compound (CAS No. 78086-72-3) is a carboxylic acid ester derivative of dioxolane.[1] Its molecular structure contains two adjacent chiral centers at the 4- and 5-positions of the dioxolane ring, defining it as a specific stereoisomer. The presence and configuration of these stereocenters are paramount. In drug development, the interaction between a drug molecule and its biological target (like an enzyme or receptor) is highly stereospecific.[2][3] One enantiomer may exhibit potent therapeutic effects while the other could be inactive or even cause adverse effects.[4] Consequently, access to enantiomerically pure building blocks like this compound is a cornerstone of modern medicinal chemistry, enabling the construction of single-enantiomer drugs with improved efficacy and safety profiles.[2][5]

This guide delves into the fundamental physical properties that dictate the compound's behavior, handling, and application in a laboratory and industrial setting.

Chemical Identity

-

IUPAC Name: this compound

-

CAS Number: 78086-72-3[6]

Core Physicochemical Properties: A Summary

The essential physical data for this compound are compiled below. These values are critical for reaction planning, purification, and safety assessments.

| Physical Property | Value | Source(s) |

| Appearance | Liquid | [7] |

| Boiling Point | 243.8°C (Predicted at 760 mmHg) | [8] |

| Density | 1.06 g/mL at 20°C | [7] |

| Refractive Index (n₂₀/D) | 1.422 | [7] |

| Optical Rotation ([α]₂₀/D) | +19 ±1° (c=4% in chloroform) | [7] |

| Flash Point | 50°C (closed cup) | [7] |

| Melting Point | Not Applicable (Liquid at RT) | [9] |

Detailed Analysis of Physical Properties

Molecular Structure and Stereochemistry

The compound's structure features a five-membered dioxolane ring, which is an acetal formed from a diol. The substituents at positions 4 (methoxycarbonyl) and 5 (methyl) are in a trans configuration, as indicated by the (4R,5S) designation. This specific spatial arrangement is responsible for its chiroptical properties.

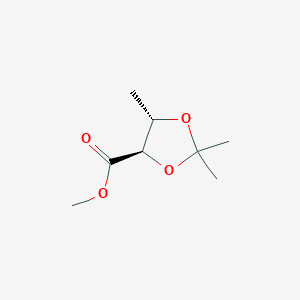

Caption: 2D representation of this compound.

Thermal Properties

Boiling Point: The reported boiling point of 243.8°C is a predicted value.[8] Computational predictions are valuable for initial assessment but require experimental verification for process design. The prediction is based on the molecule's structure and functional groups, which influence intermolecular forces (primarily dipole-dipole interactions and London dispersion forces). As an ester with a moderate molecular weight, a boiling point in this range is chemically reasonable.

Flash Point: The flash point is 50°C.[7] This classifies the substance as a flammable liquid. This property is a critical safety parameter, indicating the lowest temperature at which the liquid can vaporize to form an ignitable mixture in air. It dictates the necessary precautions for handling and storage, such as avoiding ignition sources and ensuring adequate ventilation.

A definitive experimental boiling point can be determined using established micro-scale techniques, which are crucial when working with valuable or limited quantities of material.[10]

Caption: Workflow for experimental boiling point determination using the Thiele tube method.

Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[10] The stream of bubbles indicates the vapor pressure exceeds the atmospheric pressure. Upon cooling, the point at which the liquid re-enters the capillary marks the precise equilibrium point, providing an accurate boiling point reading.

Mass and Density

The density is reported as 1.06 g/mL at 20°C, indicating it is slightly denser than water.[7] Density is a fundamental property used for converting mass to volume, calculating reaction concentrations, and ensuring material identity and purity. It is sensitive to temperature; as temperature increases, volume typically expands, leading to a decrease in density.

The pycnometer method is a highly precise technique for determining the density of a liquid by accurately measuring the mass of a known, calibrated volume.[11] This protocol is a self-validating system as it relies on calibration against a reference standard (typically deionized water).

Step-by-Step Methodology:

-

Calibration:

-

Thoroughly clean and dry a pycnometer of known volume (e.g., 10 mL).

-

Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₀).[11]

-

Fill the pycnometer with deionized water at a controlled temperature (e.g., 20°C).

-

Insert the stopper, allowing excess water to exit through the capillary, and carefully dry the exterior.[12]

-

Weigh the water-filled pycnometer (m_water).

-

The exact volume (V) is calculated using the known density of water at that temperature.

-

-

Sample Measurement:

-

Empty and dry the calibrated pycnometer.

-

Fill it with the sample liquid (this compound) at the same controlled temperature.

-

Weigh the sample-filled pycnometer (m_sample).

-

-

Calculation:

-

Calculate the mass of the sample: m = m_sample - m₀.

-

Calculate the density (ρ) using the formula: ρ = m / V .[11]

-

This procedure, when performed carefully, provides a highly accurate and reproducible density value, consistent with standards like ASTM D1217 for similar liquids.[9]

Optical Properties

Refractive Index: The refractive index (n₂₀/D) of 1.422 is a measure of how much the path of light is bent, or refracted, when it enters the liquid.[7] It is a characteristic property that is useful for rapid identification and purity assessment. The "20" indicates the measurement was taken at 20°C, and the "D" refers to the sodium D-line (589 nm), the standard wavelength for this measurement.

Optical Activity: The specific rotation [α] is +19°.[7] The positive sign indicates that the compound is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise). This property is direct proof of the compound's chirality and enantiomeric purity.

Expertise & Causality: Optical activity arises from the differential interaction of chiral molecules with left- and right-circularly polarized light. For a molecule to be optically active, it must be chiral and present as a single enantiomer or in an enantiomeric excess. The magnitude and sign of the rotation are unique to the compound's structure, concentration, solvent, and temperature, making it a critical parameter for stereochemical quality control in pharmaceutical synthesis.

Handling, Storage, and Safety

-

Flammability: With a flash point of 50°C, the compound is a flammable liquid and should be handled away from open flames, sparks, and other sources of ignition.[7]

-

Storage: The recommended storage condition is under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[13]

-

Expertise & Causality: Esters can be susceptible to hydrolysis, especially in the presence of moisture and acid or base catalysts. Refrigeration slows down potential degradation pathways. Storage under an inert atmosphere prevents long-term oxidative degradation, ensuring the compound's purity and integrity over time.

-

Conclusion

The physical properties of this compound define its identity, quality, and behavior in a research and development setting. Its liquid state, density, and thermal characteristics are essential for process design, while its unique optical rotation is the definitive measure of its stereochemical integrity. Understanding these properties and the robust methods used for their verification is fundamental to the successful application of this valuable chiral building block in the synthesis of advanced, stereochemically pure molecules.

References

-

ASTM International. (2020). Standard Test Method for Density and Relative Density (Specific Gravity) of Liquids by Bingham Pycnometer (ASTM D1217-20). Retrieved from [Link]

-

LookChem. (n.d.). Cas 78086-72-3, this compound. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

- University of Technology. (n.d.). Density Determination by Pycnometer.

-

Aricò, F., et al. (2022). The Significance of Chirality in Drug Design and Development. PMC. Retrieved from [Link]

-

Aladdin Scientific. (n.d.). Methyl (4R, 5S)-2, 2, 5-trimethyl-1, 3-dioxolane-4-carboxylate, 5 ml. Retrieved from [Link]

-

Pobel. (2026). How to Measure and Calculate Density with a Pycnometer. Retrieved from [Link]

-

Jamali, F. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

Mettler-Toledo. (2019). Measure Density with a Pycnometer. Retrieved from [Link]

-

Singh, S., et al. (n.d.). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Cureus. Retrieved from [Link]

Sources

- 1. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 3. pharma.researchfloor.org [pharma.researchfloor.org]

- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. store.astm.org [store.astm.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pobel.com [pobel.com]

- 12. youtube.com [youtube.com]

- 13. 78086-72-3|(4R,5S)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (CAS No. 78086-72-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate, bearing the CAS number 78086-72-3, is a versatile chiral building block of significant interest in modern organic and medicinal chemistry. Its rigid dioxolane framework, derived from L-threonine, provides a powerful platform for stereocontrolled synthesis, enabling the introduction of chirality in a predictable manner. This guide offers a comprehensive overview of its chemical structure, synthesis, and applications, with a particular focus on its role in the development of novel pharmaceutical agents.

Introduction: The Strategic Value of a Chiral Auxiliary

In the landscape of pharmaceutical research and development, the synthesis of enantiomerically pure compounds is of paramount importance, as the biological activity of a drug molecule is often confined to a single stereoisomer. Chiral auxiliaries are instrumental in this endeavor, offering a reliable method for asymmetric synthesis. This compound has emerged as a valuable chiral auxiliary due to its straightforward preparation from a readily available chiral pool starting material, L-threonine, and its ability to confer high diastereoselectivity in a variety of chemical transformations. Its unique structural features make it a valuable building block in the development of new medications.[1]

Unveiling the Chemical Architecture

The structural identity of the compound with CAS number 78086-72-3 is this compound.[2] This molecule is a carboxylic acid ester and a derivative of dioxolane, a five-membered heterocyclic organic compound containing two oxygen atoms.[1] The stereochemical designators, (4R,5S), are crucial, defining the absolute configuration at the two stereocenters of the dioxolane ring and underpinning its utility in asymmetric synthesis.

Key Structural Features

-

1,3-Dioxolane Ring: This five-membered ring is formed by the protection of a diol with a ketone or aldehyde, in this case, acetone. The rigidity of this ring system limits conformational flexibility, which is a key factor in achieving high stereoselectivity in reactions involving this molecule.

-

Chiral Centers (C4 and C5): The absolute stereochemistry at these positions, (4R,5S), is derived from the starting material, L-threonine. This pre-defined chirality is transferred to new stereocenters during synthesis.

-

Methyl Ester Group: This functional group at the C4 position serves as a handle for further chemical modifications and can be readily converted to other functional groups such as carboxylic acids, amides, or alcohols.

-

Trimethyl Substitution: The two methyl groups at C2 (from acetone) and one at C5 (from L-threonine) provide steric bulk that influences the facial selectivity of approaching reagents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₄ | [2] |

| Molecular Weight | 174.19 g/mol | [2] |

| Appearance | Colorless liquid | |

| Density | 1.06 g/mL at 20 °C | [1] |

| Boiling Point | 243.8 °C at 760 mmHg | [1] |

| Flash Point | 50 °C | [1] |

| Refractive Index (n20/D) | 1.422 | [1] |

| Optical Activity ([α]20/D) | +19±1°, c = 4% in chloroform | |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |

Synthesis of the Chiral Building Block

The most common and practical synthesis of this compound originates from the readily available and inexpensive chiral amino acid, L-threonine. The synthesis involves two key steps: esterification of the carboxylic acid and protection of the amino and hydroxyl groups to form the dioxolane ring.

Synthetic Pathway from L-Threonine

The synthesis begins with the esterification of L-threonine to its methyl ester hydrochloride, followed by the acetonide protection of the vicinal amino and hydroxyl groups.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

This document provides a comprehensive technical overview for the synthesis and detailed characterization of Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate. It is intended for researchers, chemists, and professionals in drug development who require a robust understanding of this chiral building block, from its rational synthesis to its analytical validation. The methodologies described herein are grounded in established chemical principles, emphasizing not only the procedural steps but also the underlying causality for experimental choices to ensure reproducibility and success.

Introduction: A Versatile Chiral Synthon

This compound (CAS No: 78086-72-3) is a valuable chiral intermediate derived from the natural amino acid L-threonine.[1][2] Its structure incorporates a protected diol in the form of an isopropylidene acetal, also known as an acetonide. This protection strategy masks the reactive hydroxyl groups of the parent threonic acid derivative, allowing for selective transformations at other positions of the molecule. The fixed (4R, 5S) stereochemistry, inherited from L-threonine, makes it a crucial starting material in the asymmetric synthesis of complex molecules, including pharmaceuticals and natural products.

| Compound Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Deoxy-2,3-O-isopropylidene-L-threonic acid methyl ester, Methyl (2R,3S)-2,3-O-isopropylidene-2,3-dihydroxybutyrate[1][2] |

| CAS Number | 78086-72-3[1] |

| Molecular Formula | C₈H₁₄O₄[3] |

| Molecular Weight | 174.19 g/mol [1][3] |

Section 1: Synthesis Strategy and Mechanism

The synthesis of the target compound is a classic example of diol protection, a fundamental operation in multi-step organic synthesis. The core transformation involves the conversion of the vicinal diol of a methyl L-threonate derivative into a five-membered cyclic ketal.

Rationale and Precursor Selection

The synthetic pathway originates from L-threonine, an inexpensive and enantiomerically pure starting material. The first conceptual step is the esterification of the carboxylic acid to its methyl ester. The crucial step, however, is the protection of the (2R, 3S)-dihydroxy groups. For this, an acid-catalyzed reaction with an acetone equivalent is employed. While acetone can be used directly, the equilibrium is often unfavorable. A superior reagent is 2,2-dimethoxypropane (DMP) .

Causality behind using 2,2-Dimethoxypropane: The acetal formation reaction produces one equivalent of water. To drive the reaction to completion, this water must be removed. 2,2-dimethoxypropane serves as both the acetone source and a highly efficient water scavenger. In the presence of an acid catalyst, DMP reacts with the water byproduct to generate methanol and acetone, effectively shifting the equilibrium toward the desired dioxolane product, as per Le Châtelier's principle.[4] This obviates the need for physical water removal techniques like azeotropic distillation.[5]

Reaction Mechanism

The formation of the dioxolane ring proceeds via a well-established acid-catalyzed mechanism:

-

Activation: A proton from the acid catalyst (e.g., p-TsOH) activates 2,2-dimethoxypropane, making it susceptible to nucleophilic attack and leading to the elimination of one molecule of methanol to form a highly reactive oxocarbenium ion.

-

Nucleophilic Attack: One of the hydroxyl groups of the methyl threonate diol attacks the electrophilic carbon of the oxocarbenium ion.

-

Intramolecular Cyclization: The second hydroxyl group then attacks the hemiacetal carbon in an intramolecular fashion, forming the five-membered dioxolane ring.

-

Deprotonation: Elimination of a second methanol molecule and loss of a proton regenerates the acid catalyst and yields the final stable product.

Caption: Figure 1: Catalytic Mechanism of Acetonide Formation.

Section 2: Detailed Experimental Protocol

This section provides a trusted, self-validating protocol for the synthesis. Each stage includes checkpoints for monitoring and validation.

Caption: Figure 2: Experimental Synthesis Workflow.

Materials and Reagents

| Reagent | Formula | M.W. | Typical Grade | Supplier Example |

| Methyl L-threonate | C₅H₁₀O₄ | 134.13 | >97% | Major chemical suppliers |

| 2,2-Dimethoxypropane (DMP) | C₅H₁₂O₂ | 104.15 | >98% | Sigma-Aldrich |

| p-Toluenesulfonic acid (p-TsOH) | C₇H₈O₃S·H₂O | 190.22 | >98.5% | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, >99.8% | Major chemical suppliers |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ACS Reagent | Major chemical suppliers |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | ACS Reagent | Major chemical suppliers |

| Silica Gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | Major chemical suppliers |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add methyl L-threonate (1.0 equiv). Dissolve it in anhydrous dichloromethane (approx. 0.2 M concentration).

-

Reagent Addition: Add 2,2-dimethoxypropane (1.5-2.0 equiv) to the solution, followed by a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equiv).

-

Reaction Execution: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexane. The starting diol is highly polar (low Rf), while the product is significantly less polar (high Rf). The reaction is complete upon full consumption of the starting material.

-

Work-up: Once the reaction is complete, quench the catalyst by adding saturated aqueous sodium bicarbonate solution and stir for 10 minutes. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford the title compound as a clear oil.

Section 3: Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized molecule.

Physical and Chiroptical Properties

| Property | Expected Value | Source |

| Appearance | Colorless to pale yellow oil | - |

| Density | 1.06 g/mL at 20 °C | [1][2] |

| Refractive Index (n²⁰/D) | 1.422 | [1] |

| Specific Rotation ([α]²⁰/D) | +19 ± 1° (c=4 in CHCl₃) | [1][2] |

-

Trustworthiness Insight: A measured specific rotation within the expected range is a strong confirmation of the compound's enantiomeric purity and correct absolute stereochemistry.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR (Expected Signals, CDCl₃, 400 MHz):

-

δ ~4.2-4.4 ppm (dq): 1H, proton at C5. Coupled to the C4 proton and the C5-methyl group.

-

δ ~4.0-4.2 ppm (d): 1H, proton at C4. Coupled to the C5 proton.

-

δ 3.75 ppm (s): 3H, ester methyl protons (-OCH₃).

-

δ 1.45 ppm (s) & 1.40 ppm (s): 6H total, two singlets for the diastereotopic gem-dimethyl protons on C2.

-

δ 1.25 ppm (d): 3H, methyl protons at C5.

-

-

¹³C NMR (Expected Signals, CDCl₃, 100 MHz):

-

δ ~171 ppm: Ester carbonyl carbon (C=O).

-

δ ~109 ppm: Acetal carbon (C2).

-

δ ~78-80 ppm: Ring carbons C4 and C5.

-

δ ~52 ppm: Ester methoxy carbon (-OCH₃).

-

δ ~27 ppm & ~25 ppm: Gem-dimethyl carbons.

-

δ ~15 ppm: C5-methyl carbon.

-

3.2.2. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound.

-

Technique: Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS).

-

Expected M/Z: For ESI-MS, expect [M+Na]⁺ at 197.08. For EI-MS, the molecular ion [M]⁺ at m/z 174.19 may be observed.[3]

-

Key Fragmentation: A prominent peak at m/z 159 ([M-15]⁺) is characteristic, corresponding to the loss of a methyl radical from one of the gem-dimethyl groups to form a highly stabilized tertiary oxonium ion. This is a key diagnostic peak for the isopropylidene group.[3]

3.2.3. Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present and confirms the success of the protection step.

-

Key Absorbances:

-

~2990-2940 cm⁻¹: C-H stretching (alkane).

-

~1745 cm⁻¹: Strong C=O stretching (ester).

-

~1200-1050 cm⁻¹: Strong C-O stretching (characteristic of the ester and dioxolane ring).

-

-

Validation Check: The most critical observation is the complete absence of a broad O-H stretching band around 3500-3200 cm⁻¹, which would be prominent in the starting material, methyl L-threonate.

Chromatographic Purity Assessment

-

Gas Chromatography (GC): When performed on a suitable capillary column, GC can determine the chemical purity of the final product. Vendor specifications often cite purity of ≥90% as determined by GC.[1]

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric excess (e.e.) if there is concern about racemization, though this is highly unlikely under the mild reaction conditions described.

Conclusion

The synthesis of this compound from methyl L-threonate is a straightforward and high-yielding procedure that relies on the fundamental principles of acid-catalyzed acetal formation. The use of 2,2-dimethoxypropane is a key experimental choice that ensures the reaction proceeds efficiently to completion. A rigorous combination of spectroscopic (NMR, MS, IR) and chiroptical (polarimetry) analysis provides a self-validating system to confirm the structure, purity, and stereochemical integrity of this important chiral building block, making it a reliable component for advanced applications in asymmetric synthesis.

References

-

Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study. National Institutes of Health (NIH). [Link]

-

Acetonide protection of diols using iodine and dimethoxypropane. Dr. Babasaheb Ambedkar Marathwada University. [Link]

-

Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate. NIST WebBook. [Link]

-

2,2-DIMETHOXYPROPANE Product Description. Chemical LAND21. [Link]

-

This compound. Chongqing Chemdad Co., Ltd. [Link]

Sources

- 1. (4R,5S)-2,2,5-三甲基-1,3-二氧戊环-4-羧酸甲酯 technical, ≥90% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.cn]

- 2. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate [webbook.nist.gov]

- 4. Introduction of 2,2-Dimethoxypropane_Chemicalbook [chemicalbook.com]

- 5. manavchem.com [manavchem.com]

Chirality and stereochemistry of Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

An In-Depth Technical Guide to Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate: Synthesis, Stereochemistry, and Application

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile chiral building block of significant interest to researchers, scientists, and professionals in drug development. Derived from the abundant, naturally occurring amino acid L-threonine, this compound serves as a valuable intermediate in asymmetric synthesis. This document delves into the principles of its stereocontrolled synthesis from the chiral pool, the causality behind the selection of reagents and conditions, and the rigorous analytical methods required to validate its structure and stereochemical integrity. Detailed experimental protocols, data summaries, and workflow visualizations are provided to equip the reader with both theoretical understanding and practical, field-proven insights for its application in complex molecule synthesis.

Introduction: A Versatile Building Block from Nature's Chiral Pool

The vast majority of biological processes are stereospecific, driven by the inherent chirality of life's fundamental molecules. This reality mandates that pharmaceutical research and development prioritize the synthesis of enantiomerically pure compounds to ensure therapeutic efficacy and minimize off-target effects. One of the most elegant and efficient strategies to achieve this is through "chiral pool" synthesis, which utilizes readily available, inexpensive, and enantiopure natural products as starting materials.[1][2]

Among these natural starting materials, amino acids are particularly valuable due to their structural diversity and well-defined stereochemistry.[3] L-Threonine, with its two contiguous stereocenters, is an especially powerful precursor for creating complex chiral synthons.[4][5] By applying strategic chemical modifications, the inherent chirality of L-threonine can be transferred to new molecules, providing a direct pathway to sophisticated structures. This compound is a prime example of such a synthon. It effectively preserves the stereochemical information of L-threonine in a stable, synthetically versatile form, where the vicinal amino and hydroxyl groups are masked, allowing for selective manipulation of the carboxylate moiety.

Stereocontrolled Synthesis from the Chiral Pool

The synthesis of the title compound is a classic illustration of substrate-controlled asymmetric synthesis, where the stereochemistry of the starting material dictates the stereochemistry of the product. The core transformation involves the protection of the vicinal diol of L-threonine methyl ester as a cyclic acetal, specifically an acetonide.

Principle and Mechanistic Rationale

The key reaction is the acid-catalyzed formation of a 1,3-dioxolane ring. This is achieved by reacting a derivative of L-threonine with an acetone equivalent in the presence of an acid catalyst. The reaction proceeds with retention of configuration at both stereocenters.

Causality Behind Experimental Choices:

-

Starting Material (L-Threonine): L-Threonine is selected for its natural abundance as a single enantiomer ((2S,3R)-2-amino-3-hydroxybutanoic acid), providing the (4R,5S) stereochemistry in the final product directly and affordably.

-

Protecting Group Reagent (2,2-Dimethoxypropane): While acetone could be used with a dehydrating agent, 2,2-dimethoxypropane (DMP) is vastly superior for this transformation.[6] DMP serves a dual role: it is the precursor to the dimethylketal and also acts as an efficient water scavenger.[7][8] The reaction of DMP with the water generated during acetal formation produces methanol and acetone, driving the equilibrium decisively toward the desired product, as dictated by Le Châtelier's principle.[9] This eliminates the need for physical water removal (e.g., Dean-Stark apparatus) and ensures high conversion under mild conditions.

-

Acid Catalyst (e.g., p-Toluenesulfonic Acid): An acid catalyst is required to protonate one of the hydroxyl groups of the diol (after esterification of the starting threonine), making it a better leaving group (water) and activating the carbonyl carbon of the acetone equivalent for nucleophilic attack by the other hydroxyl group.

Synthetic Workflow

The synthesis is a straightforward two-step process starting from L-threonine: (1) Esterification of the carboxylic acid and (2) Acid-catalyzed acetonide formation.

Caption: Synthetic workflow from L-Threonine.

Detailed Experimental Protocol (Self-Validating System)

This protocol describes the synthesis starting from commercially available L-threonine methyl ester hydrochloride for simplicity.

Step 1: Neutralization of L-Threonine Methyl Ester Hydrochloride

-

In a round-bottom flask equipped with a magnetic stirrer, suspend L-threonine methyl ester hydrochloride (1 equivalent) in dichloromethane (DCM, approx. 10 mL per gram of starting material).

-

Cool the suspension to 0 °C in an ice bath.

-

Add triethylamine (TEA, 2.2 equivalents) dropwise to the stirred suspension. The mixture should become a clear solution as the free amine is formed.

-

Stir for an additional 30 minutes at 0 °C. The formation of triethylammonium chloride precipitate is expected.

Step 2: Acetonide Formation

-

To the reaction mixture from Step 1, add 2,2-dimethoxypropane (1.5 equivalents).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, 0.05 equivalents).

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

-

Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

Step 3: Work-up and Purification

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the p-TsOH catalyst.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[10][11]

-

Purify the resulting crude oil by silica gel column chromatography or vacuum distillation to yield this compound as a colorless oil.

Elucidation of Chirality and Stereochemical Integrity

Confirmation of the absolute stereochemistry and assessment of the purity of the final product are critical. The (4R,5S) configuration is inherited directly from the (2S,3R) configuration of the natural L-threonine precursor.

Caption: Retention of stereochemistry during synthesis.

Analytical Validation Methods

A combination of spectroscopic and physical methods is employed to provide a self-validating analytical dataset.

-

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral sample.[12] An enantiomerically pure sample will have a specific rotation ([α]) that is a characteristic physical constant. While essential for confirming the presence of a single enantiomer, polarimetry can be unreliable for accurately determining very high enantiomeric excess (e.e.) due to potential interferences from chiral impurities or non-linear effects.[13][14][15]

-

NMR Spectroscopy: Both ¹H and ¹³C NMR are indispensable for structural confirmation. The ¹H NMR spectrum provides information on the connectivity and local environment of protons. For the title compound, characteristic signals include two singlets for the non-equivalent methyl groups on the acetal carbon (C2), a doublet for the C5-methyl group, and signals for the methoxy group and the protons on the dioxolane ring.[16] The coupling constants between H4 and H5 can help confirm the trans relationship.

-

Chiral Gas Chromatography (GC): This is a highly accurate method for determining enantiomeric and diastereomeric purity. By using a chiral stationary phase, the enantiomers of a compound can be separated, allowing for precise quantification of the enantiomeric excess.[15]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to confirm the molecular weight of the compound (174.19 g/mol ) by identifying the molecular ion peak (M⁺).[17]

Summary of Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₄ | [17][18][19] |

| Molecular Weight | 174.19 g/mol | [17][18] |

| Appearance | Colorless liquid/oil | [6] |

| CAS Number | 78086-72-3 | [18] |

| Density | ~1.06 g/mL at 20 °C | [20] |

| Optical Rotation [α]²⁰/D | +19° ± 1° (c=4% in CHCl₃) | [20] |

| Refractive Index (n²⁰/D) | ~1.422 | [20] |

Applications in Asymmetric Synthesis

This compound is not an end product but a valuable chiral intermediate. Its utility stems from two key structural features:

-

Robust Protecting Group: The isopropylidene (acetonide) group is stable to a wide range of reaction conditions, including basic, nucleophilic, and many oxidative/reductive conditions. This allows for selective chemical transformations to be performed on the ester functionality without affecting the diol. The protecting group can be readily removed under aqueous acidic conditions to liberate the diol when needed.[6][21]

-

Reactive Handle: The methyl ester group can be easily converted into a variety of other functional groups. For instance, it can be:

-

Hydrolyzed to the corresponding carboxylic acid.[]

-

Reduced to a primary alcohol.

-

Reacted with Grignard or organolithium reagents to form tertiary alcohols.

-

Converted to an amide via aminolysis.

-

These features make it a key building block for synthesizing complex molecules, including bioactive natural products and pharmaceutical agents where the stereochemistry derived from threonine is a crucial component.

Conclusion

This compound stands as a testament to the power and efficiency of chiral pool synthesis. By leveraging the stereochemically defined and abundant natural amino acid L-threonine, a versatile and synthetically useful building block is produced through a reliable and well-understood chemical pathway. The robust nature of the acetonide protecting group, combined with the reactivity of the ester, provides chemists with a reliable tool for the construction of complex chiral molecules. The rigorous analytical methods outlined herein ensure that its stereochemical integrity can be confidently validated, making it an indispensable asset for researchers in modern organic synthesis and drug discovery.

References

-

Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. [Link]

-

Kim, H., et al. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. PubMed Central. [Link]

-

Lodevico, R. G., Bobbitt, D. R., & Edkins, T. J. (1997). Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection. Talanta. [Link]

-

Stereoelectronics. (2021). Stereochemistry - Analysis of enantiomers. [Link]

-

Homework.Study.com. (n.d.). Why should you add 2,2-dimethoxypropane to your reaction in the formation of an acetal?. [Link]

-

YouTube. (2021). Lec7 - Polarimetry, Enantiomeric Excess and Observed Rotation. [Link]

-

Brainly. (2023). Why are you adding 2,2-dimethoxypropane to your reaction to form the acetal?. [Link]

-

University of Bath. (n.d.). Determination of enantiomeric excess. [Link]

-

Grokipedia. (n.d.). 2,2-Dimethoxypropane. [Link]

-

Chen, C., et al. (2021). Peculiarities of promiscuous l-threonine transaldolases for enantioselective synthesis of β-hydroxy-α-amino acids. National Institutes of Health. [Link]

-

Ataman Kimya. (n.d.). 2,2-DIMETHOXYPROPANE. [Link]

-

University of Nairobi. (n.d.). Asymmetric Synthesis. [Link]

-

NIST. (n.d.). Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate. [Link]

-

Argonne National Laboratory. (n.d.). Threonine: An Amino Acid Autonomous Molecular Assembly. [Link]

-

Wikipedia. (n.d.). Chiral pool. [Link]

-

LabAlley. (n.d.). Methyl (4R, 5S)-2, 2, 5-trimethyl-1, 3-dioxolane-4-carboxylate, 5 ml. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Chemdad. (n.d.). This compound. [Link]

-

SilverFernChemical. (n.d.). Discover the Versatility of 1,3-Dioxolane: Applications and Benefits. [Link]

-

ResearchGate. (2002). New Chiral Diamines of the Dioxolane Series. [Link]

-

Chemical Entities of Biological Interest (ChEBI). (n.d.). (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid methyl ester 1H NMR. [Link]

-

MDPI. (2021). (S)-1-(Ethoxycarbonyl)ethyl(2R,5S)-2,5-dimethyl-1,3-dioxolan-4-one-2-carboxylate. [Link]

-

National Institutes of Health. (n.d.). Synthesis of methyl 4-amino-3-methoxyisoxazole-5-carboxylate. [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF (S)-2-METHYLPROLINE. [Link]

-

ResearchGate. (2010). l-Threonine-catalysed asymmetric α-hydroxymethylation of cyclohexanone. [Link]

-

ResearchGate. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. [Link]

Sources

- 1. Güvenlik DoÄrulaması [acikders.ankara.edu.tr]

- 2. Chiral pool - Wikipedia [en.wikipedia.org]

- 3. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peculiarities of promiscuous l-threonine transaldolases for enantioselective synthesis of β-hydroxy-α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. anl.gov [anl.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. Introduction of 2,2-Dimethoxypropane_Chemicalbook [chemicalbook.com]

- 8. homework.study.com [homework.study.com]

- 9. brainly.com [brainly.com]

- 10. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. youtube.com [youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. stereoelectronics.org [stereoelectronics.org]

- 15. Determination of enantiomeric excess [ch.ic.ac.uk]

- 16. (R)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBOXYLIC ACID METHYL ESTER(52373-72-5) 1H NMR [m.chemicalbook.com]

- 17. Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate [webbook.nist.gov]

- 18. calpaclab.com [calpaclab.com]

- 19. This compound | C8H14O4 | CID 853434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 21. Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry [silverfernchemical.com]

Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate: A Versatile Chiral Building Block for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of pharmaceutical development, chirality is a fundamental principle that governs the interaction between a drug molecule and its biological target.[1] The vast majority of biological macromolecules, such as proteins and nucleic acids, are chiral, creating a stereospecific environment where only one enantiomer of a chiral drug will bind effectively to produce the desired therapeutic effect.[2] The other enantiomer may exhibit lower activity, different pharmacological effects, or even significant toxicity.[2] This reality is underscored by regulatory bodies like the FDA, which mandate rigorous evaluation of stereoisomers in new drug applications.[1][2]

The strategic use of chiral building blocks—enantiomerically pure compounds that serve as foundational components for complex molecules—has become indispensable.[2] These synthons allow for the precise and predictable construction of stereogenic centers, accelerating the drug discovery process, reducing the risk of off-target effects, and improving pharmacokinetic profiles.[2] Among the arsenal of available chiral synthons, Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate stands out as a particularly valuable and versatile intermediate. This guide provides a comprehensive technical overview of its properties, synthesis, and strategic applications.

Profile of this compound

This compound, with CAS Number 78086-72-3, is a derivative of L-threonic acid where the vicinal diols are protected as an acetonide (isopropylidene ketal).[3][4] This structural motif provides a stable, yet readily cleavable, protecting group for the diol functionality, while the methyl ester offers a handle for a wide range of chemical transformations. The defined (4R,5S) stereochemistry provides a robust platform for introducing chirality into target molecules.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this building block are critical for its handling, reaction setup, and purification. Below is a summary of its key characteristics.

| Property | Value |

| Molecular Formula | C₈H₁₄O₄[5] |

| Molecular Weight | 174.19 g/mol [5] |

| Appearance | Liquid |

| Boiling Point | 243.8°C at 760 mmHg[3] |

| Density | 1.06 g/mL at 20 °C[3][4] |

| Refractive Index (n20/D) | 1.422[3] |

| Flash Point | 50 °C[4] |

| Optical Activity ([α]20/D) | +19±1°, c = 4% in chloroform[4] |

| Storage Conditions | 2-8°C under inert gas (Nitrogen or Argon)[3][4] |

Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the identity and purity of the material.[1][6]

| Technique | Expected Data |

| ¹H NMR | Characteristic peaks for the three methyl groups on the dioxolane ring, the methyl ester, and the two methine protons (H4 and H5) are expected. |

| ¹³C NMR | Signals corresponding to the quaternary carbon of the acetonide, the dioxolane ring carbons, the methyl carbons, the ester carbonyl, and the methoxy carbon are anticipated. |

| Mass Spec (EI) | The molecular ion peak (m/z 174) may be observed, along with characteristic fragmentation patterns corresponding to the loss of methyl or methoxy groups.[7] |

Synthesis and Stereochemical Control

The synthesis of dioxolane-based chiral building blocks often leverages either the "chiral pool" (readily available natural products like tartaric acid or sugars) or asymmetric catalytic methods.[8][9] The synthesis of this compound is typically achieved by the protection of a suitable L-threonic acid derivative.

The causality behind this choice is twofold:

-

Stereochemical Integrity: Starting from an enantiopure material like L-threonic acid ensures that the desired (4R,5S) configuration is locked in early in the synthetic sequence.

-

Functional Group Compatibility: The use of an acid-catalyzed reaction with acetone or 2,2-dimethoxypropane is a mild and efficient method for forming the acetonide without epimerizing the adjacent stereocenters.

Below is a representative workflow for its synthesis.

Caption: General synthetic workflow for the target chiral building block.

Representative Experimental Protocol: Acetonide Protection

This protocol is a self-validating system; successful synthesis is confirmed by spectroscopic analysis matching the known data for the pure product.

-

Reaction Setup: To a solution of Methyl L-threonate (1 equivalent) in anhydrous acetone, add 2,2-dimethoxypropane (1.5 equivalents). The acetone serves as both solvent and reagent, while 2,2-dimethoxypropane acts as a water scavenger, driving the equilibrium towards product formation.

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).

-

Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a small amount of solid sodium bicarbonate to neutralize the acid catalyst. Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purification: The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel to yield the pure product.

Applications in Asymmetric Synthesis

This compound is a valuable intermediate primarily used in the pharmaceutical and medicinal chemistry sectors for synthesizing complex, bioactive molecules.[3] Its utility stems from the orthogonal reactivity of its functional groups and its stable stereochemical framework.

Case Study: Synthesis of Dioxolane Nucleoside Analogs

Dioxolane-based nucleoside analogs are a class of compounds with significant antiviral activity.[10] This building block can serve as a key precursor for such molecules. For instance, it can be elaborated into the core of l-BHDU, a potent inhibitor of the varicella-zoster virus (VZV).[10]

The strategic value of using this building block lies in its ability to directly install the required stereochemistry of the dioxolane ring, which is crucial for antiviral activity.

Caption: Strategic use of the building block in synthesizing a complex target.

Key Synthetic Transformations

The ester can be selectively reduced to a primary alcohol, which can then be used for further C-C bond formations or functional group interconversions.

-

Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet.

-

Reagent Preparation: Prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) and cool the mixture to 0 °C in an ice bath. Causality: LiAlH₄ is a powerful reducing agent necessary for this transformation; THF is the preferred anhydrous solvent. The reaction is highly exothermic and must be cooled to control the reaction rate and prevent side reactions.

-

Substrate Addition: Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 5 °C.

-

Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quenching (Fieser workup): Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water. This procedure is critical for safely decomposing the excess hydride and producing a granular precipitate that is easy to filter.

-

Isolation: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Concentrate the combined organic filtrates under reduced pressure to yield the crude alcohol, which can be purified by chromatography if necessary.

Revealing the vicinal diol is often a key step late in a synthetic sequence.

-

Reaction Setup: Dissolve the protected compound (1 equivalent) in a mixture of THF and water (e.g., 4:1 v/v).

-

Acidic Hydrolysis: Add a catalytic amount of a strong acid, such as hydrochloric acid or trifluoroacetic acid. Causality: The acetonide is a ketal, which is stable to base but labile under acidic conditions. The aqueous medium facilitates the hydrolysis.

-

Execution: Stir the reaction at room temperature until TLC analysis indicates the complete disappearance of the starting material.

-

Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate until the solution is neutral or slightly basic.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected diol.

Conclusion and Future Outlook

This compound is a powerful and reliable chiral building block. Its pre-defined stereochemistry, robust protecting group, and versatile ester functionality make it an invaluable tool for chemists in pharmaceutical and academic research. The ability to efficiently introduce two stereocenters in a single, cost-effective step streamlines complex syntheses and accelerates the development of novel therapeutics. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of such well-defined chiral synthons will remain a cornerstone of modern organic synthesis and drug discovery.

References

- AiFChem. (2025, August 20). Chiral Molecular Building Blocks in Modern Drug Discovery.

- AiFChem. (2025, August 7). How Chiral Building Blocks Drive Advances in Drug Discovery.

- Enamine. Chiral Building Blocks Selection.

- PubMed. Synthesis of chiral building blocks for use in drug discovery.

- National Institutes of Health (NIH). Synthesis of Chiral Building Blocks for Use in Drug Discovery.

- LookChem. Cas 78086-72-3, Methyl (4R,5S)

- PubChem. Methyl (4R,5S)

- Chongqing Chemdad Co., Ltd. Methyl (4R,5S)

- Advanced ChemBlocks. (4S,5R)

- NIST. Methyl (4S,5R)

- HDH Chemicals. Methyl (4R, 5S)

- BLDpharm. 78086-72-3|(4R,5S)

- BOC Sciences. CAS 107983-40-4 (4R,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid.

- PubMed. Enantioselective Synthesis of β-l-5-[(E)-2-Bromovinyl)-1-((2 S,4 S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) Uracil)] (l-BHDU) via Chiral Pure l-Dioxolane.

- SpectraBase. 2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid methyl ester - Optional[MS (GC)] - Spectrum.

Sources

- 1. Chiral Building Blocks Selection - Enamine [enamine.net]

- 2. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 3. Cas 78086-72-3,this compound | lookchem [lookchem.com]

- 4. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 78086-72-3|(4R,5S)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate|BLD Pharm [bldpharm.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enantioselective Synthesis of β-l-5-[(E)-2-Bromovinyl)-1-((2 S,4 S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) Uracil)] (l-BHDU) via Chiral Pure l-Dioxolane - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Natural Product Synthesis from the Chiral Pool

Introduction: The Elegance of Borrowing from Nature's Blueprint

The total synthesis of complex natural products stands as a pinnacle of achievement in organic chemistry. These intricate molecules, sculpted by evolution, often possess profound biological activities, making them invaluable leads for drug development. A central challenge in their synthesis is the precise control of stereochemistry; a single misplaced stereocenter can render a molecule biologically inert or even toxic.[] Among the various strategies developed to address this challenge, chiral pool synthesis is one of the most established and powerful.[][3]

This approach leverages the "collection of abundant enantiopure building blocks provided by nature" as starting materials.[4] Instead of constructing stereocenters from scratch, a process that often requires complex catalysts or auxiliaries, chiral pool synthesis begins with a molecule that already possesses the desired chirality.[] Common sources for the chiral pool include amino acids, carbohydrates, terpenes, and alkaloids.[4][5][6] This guide provides an in-depth technical overview of this strategy, from foundational principles and strategic planning to practical applications and future trends, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

The Chiral Pool: A Foundation of Asymmetric Synthesis

The core principle of chiral pool synthesis is efficiency. By starting with a readily available, inexpensive, and enantiomerically pure natural product, chemists can significantly shorten synthetic routes, improve overall yields, and enhance the economic viability of a synthesis.[4][7]

Advantages of the Chiral Pool Strategy:

-

Inherent Stereochemical Control: The primary advantage is that one or more stereocenters are pre-installed, preserving the chirality of the starting material throughout the synthetic sequence.[4]

-

Reduced Step Count: It eliminates the need for steps dedicated to establishing chirality, leading to more concise and efficient syntheses.[4]

-

Economic & Environmental Benefits: The use of abundant, naturally occurring starting materials is often more cost-effective and sustainable than relying on expensive reagents or catalysts for asymmetric induction.[5][7]

Limitations and Strategic Countermeasures:

-

Structural Rigidity: The synthetic plan is constrained by the fixed stereochemistry and carbon skeleton of the starting material. This necessitates creative retrosynthetic disconnections to map the target molecule onto a suitable chiral pool precursor.

-

Limited Diversity: While vast, the chiral pool is not infinite. A suitable starting material may not exist for every desired target molecule.[4]

-

Risk of Racemization: Certain reaction conditions can compromise the stereochemical integrity of chiral centers. Chemists must carefully select transformations that do not lead to epimerization or racemization.

Strategic Pillars of Chiral Pool Synthesis

A successful chiral pool synthesis is a masterclass in strategic thinking, blending retrosynthetic analysis with a deep understanding of reaction mechanisms and protecting group chemistry.

Retrosynthetic Analysis: Seeing the Target in the Seed

The intellectual cornerstone of this approach is retrosynthesis. The chemist must mentally deconstruct the complex target molecule, identifying fragments that structurally and stereochemically resemble a known chiral pool starting material. This process is not merely about finding a matching carbon skeleton; it's about envisioning a plausible sequence of reactions that can transform the simple starting block into the complex target.

For instance, the densely functionalized core of a macrolide antibiotic can be traced back to a simple carbohydrate like D-glucose, while the intricate ring systems of certain alkaloids can be disconnected to reveal a progenitor in the form of an amino acid like L-proline.[5][8]

// Nodes Target [label="Complex Natural Product\n(e.g., Oseltamivir)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; Key_Intermediate [label="Key Cyclohexene Intermediate\n(with established stereocenters)", fillcolor="#FBBC05", fontcolor="#202124"]; Chiral_Pool [label="Chiral Pool Starting Material\n(e.g., (-)-Shikimic Acid)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=invhouse];

// Edges Target -> Key_Intermediate [label=" Retrosynthetic\n Disconnection"]; Key_Intermediate -> Chiral_Pool [label=" Identify Chiral\n Precursor"]; } dot Caption: Retrosynthetic logic for a chiral pool synthesis.

Protecting Group Strategies: The Art of Orchestrated Reactivity

Chiral pool starting materials are often polyfunctionalized. Carbohydrates, for example, are rich in hydroxyl groups of similar reactivity.[9] To achieve regioselectivity and prevent unwanted side reactions, a robust protecting group strategy is paramount. The choice of protecting groups must be orthogonal, meaning each group can be removed under specific conditions without affecting the others. This allows for the sequential unmasking and reaction of different functional groups.

In carbohydrate chemistry, for example, a bulky silyl ether (e.g., TBDPS) might be used to selectively protect a sterically accessible primary alcohol, while benzyl ethers protect the more hindered secondary alcohols, and an acetal protects a diol.[10][11]

| Protecting Group | Abbreviation | Protected Group | Typical Protection Conditions | Typical Deprotection Conditions |

| Benzyl Ether | Bn | Alcohol | NaH, Benzyl Bromide (BnBr) | H₂, Pd/C (Hydrogenolysis) |

| tert-Butyldimethylsilyl Ether | TBDMS | Alcohol | TBDMS-Cl, Imidazole | Tetrabutylammonium Fluoride (TBAF) |

| Acetonide | - | 1,2- or 1,3-Diol | Acetone, Lewis/Brønsted Acid | Aqueous Acid (e.g., AcOH, HCl) |

| Carboxybenzyl | Cbz or Z | Amine | Benzyl Chloroformate | H₂, Pd/C (Hydrogenolysis) |

| tert-Butoxycarbonyl | Boc | Amine | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA) |

Table 1: Common orthogonal protecting groups used in chiral pool synthesis.

Case Study: Synthesis of Oseltamivir (Tamiflu®) from (-)-Shikimic Acid

The industrial synthesis of the antiviral drug oseltamivir (Tamiflu®) is a landmark example of chiral pool synthesis.[12] The starting material, (-)-shikimic acid, is a plant-derived natural product that contains the correct stereochemistry and a cyclohexene core that maps directly onto the target molecule.[12]

The synthesis developed by Roche is a testament to the efficiency of this approach. While several total syntheses from achiral precursors exist, the chiral pool route from shikimic acid remains a benchmark for industrial production.[13][14] An early, efficient route converted shikimic acid to oseltamivir in a high-yielding sequence.[15]

Key Strategic Steps:

-

Esterification and Protection: The carboxylic acid and the 3,4-diol of shikimic acid are protected.

-

Mesylation: The 5-hydroxyl group is activated as a mesylate, preparing it to be a leaving group.

-

Epoxidation: Treatment with a base forms an epoxide, a key intermediate for introducing the amino groups.

-

Azide Opening: The epoxide is opened regioselectively with an azide nucleophile (later to become one of the amino groups).

-

Amine Introduction: The other amine is introduced, often via a multi-step sequence.

-

Functional Group Manipulation: The remaining steps involve reducing the azide, acylating the amino groups, and installing the pentyl ether side chain to furnish oseltamivir.

// Nodes Shikimic [label="(-)-Shikimic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Epoxide [label="Key Epoxide\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Azide_Adduct [label="Azide-Opened\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diamino_Core [label="Diamino\nCyclohexene Core", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oseltamivir [label="Oseltamivir", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges Shikimic -> Epoxide [label=" Protection &\n Mesylation"]; Epoxide -> Azide_Adduct [label=" Regioselective\n Azide Opening"]; Azide_Adduct -> Diamino_Core [label=" Azide Reduction &\n Amine Introduction"]; Diamino_Core -> Oseltamivir [label=" Acylation &\n Side-chain Installation"]; } dot Caption: Simplified workflow for the synthesis of Oseltamivir.

Experimental Protocols: A Practical Guide

Trustworthy protocols are the bedrock of reproducible science. Below is a representative, step-by-step methodology for a key transformation often employed in modifying carbohydrate-based chiral synthons.

Protocol: Selective Silylation of a Primary Hydroxyl Group in a Glucopyranoside

Objective: To selectively protect the primary C-6 hydroxyl group of Methyl α-D-glucopyranoside in the presence of four secondary hydroxyl groups.

Materials:

-

Methyl α-D-glucopyranoside (1.0 eq)

-

Anhydrous Pyridine (as solvent)

-

tert-Butyldiphenylsilyl chloride (TBDPS-Cl) (1.05 eq)

-

4-Dimethylaminopyridine (DMAP) (0.05 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: A flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with Methyl α-D-glucopyranoside (1.94 g, 10 mmol).

-

Dissolution: Anhydrous pyridine (20 mL) is added, and the mixture is stirred until the solid is fully dissolved. The flask is cooled to 0 °C in an ice bath.

-

Reagent Addition: DMAP (61 mg, 0.5 mmol) is added, followed by the dropwise addition of TBDPS-Cl (2.74 mL, 10.5 mmol) over 10 minutes. The reaction mixture becomes cloudy.

-

Reaction: The ice bath is removed, and the reaction is stirred at room temperature for 12-16 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol mobile phase.

-

Workup: The reaction is quenched by the slow addition of 10 mL of saturated NaHCO₃ solution at 0 °C. The mixture is extracted with DCM (3 x 20 mL).

-

Purification: The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Isolation: The resulting crude oil is purified by flash column chromatography on silica gel (eluting with a gradient of 1% to 5% Methanol in DCM) to afford the desired Methyl 6-O-(tert-butyldiphenylsilyl)-α-D-glucopyranoside as a white solid.

-

Validation: The structure and purity of the product are confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The regioselectivity is confirmed by the characteristic downfield shift of the C-6 protons in the ¹H NMR spectrum.

Future Perspectives: The Evolving Role of the Chiral Pool

The chiral pool strategy is not static; it is continuously evolving. The integration of this classical approach with modern synthetic methods is opening new frontiers:

-

Hybrid Syntheses: Combining chiral pool starting materials with powerful asymmetric catalysis (e.g., organocatalysis or transition-metal catalysis) allows for the construction of highly complex molecules with multiple stereocenters, some originating from the chiral pool and others set by the catalyst.

-

Biocatalysis: Enzymes are being increasingly used to perform highly selective transformations on chiral pool-derived intermediates, often under mild, environmentally benign conditions.[]

-

New Building Blocks: Efforts are underway to expand the chiral pool by genetically engineering microorganisms to produce novel, enantiopure starting materials.[16]

Conclusion

The synthesis of natural products from chiral pool materials is a powerful and enduring strategy that elegantly solves one of the most fundamental challenges in organic chemistry: the control of stereochemistry. It is a testament to the ingenuity of chemists who can recognize the latent potential within nature's readily available building blocks.[4] By mastering the principles of retrosynthesis, orthogonal protection, and chemical transformation, researchers can devise synthetic routes that are not only intellectually elegant but also practical, efficient, and scalable. As chemistry continues to advance, the chiral pool will undoubtedly remain a vital resource for the synthesis of the next generation of medicines and materials.

References

-

Wikipedia. Chiral pool. [Link]

-

Chida, N., & Sato, T. (2012). 2.8 Chiral Pool Synthesis: Chiral Pool Syntheses Starting from Carbohydrates. In Comprehensive Chirality. ResearchGate. [Link]

-

PubMed. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid. [Link]

-

Wikipedia. Oseltamivir total synthesis. [Link]

-

Brill, Z. G., Condakes, M. L., Ting, C. P., & Maimone, T. J. (2017). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Chemical Reviews. [Link]

-

StudySmarter. Chiral Pool: Synthesis, Definition & Asymmetric Technique. [Link]

-

Zheng, Y., & Wu, X. (2018). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC - NIH. [Link]

-

Lee, S., & Lee, Y. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. MDPI. [Link]

-

Asymmetric Synthesis. Asymmetric Synthesis. [Link]

-

University of York. Asymmetric Synthesis. [Link]

-

Brill, Z. G., Condakes, M. L., Ting, C. P., & Maimone, T. J. (2017). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PMC - PubMed Central. [Link]

-

Journal of Chemical Education. Protecting Groups in Carbohydrate Chemistry. [Link]

-

NIH. Application of Amino Acids in the Structural Modification of Natural Products: A Review. [Link]

-

RSC Publishing. Biosynthesis of natural products containing β-amino acids. [Link]

-

ResearchGate. Synthesis of (-)-Oseltamivir. [Link]

-

ACS Publications. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. [Link]

-

ACS Organic & Inorganic Au. Natural Product Synthesis: The Endless Quest for Unreachable Perfection. [Link]

-

Wiley-VCH. 1 Protecting Group Strategies in Carbohydrate Chemistry. [Link]

-

Handbook of Chiral Chemicals. Terpenes: The Expansion of the Chiral Pool. [Link]

-

CHIMIA. Uncommon Amino Acids in the Strategy of Natural Product Synthesis*. [Link]

-

PMC - NIH. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). [Link]

-

Organic Chemistry Portal. Total Synthesis of Oseltamivir phosphate (Tamiflu) by Shibasaki. [Link]

-

Wikipedia. Amino acid synthesis. [Link]

-

YouTube. Carbohydrate Chemistry Part 3. Protecting Groups. [Link]

-

ResearchGate. Terpenes — Expansion of the Chiral Pool. [Link]

-

ResearchGate. Natural Synthesis of Amino Acids, Mechanisms, and Modeling. [Link]

-

Scholarly Publications Leiden University. Protective group strategies in carbohydrate and peptide chemistry. [Link]

Sources

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. Chiral pool - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. studysmarter.co.uk [studysmarter.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Amino acid synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Stability and Storage of Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

Introduction

Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate, a chiral building block with significant applications in the pharmaceutical and chemical industries, demands a thorough understanding of its stability profile to ensure its quality, efficacy, and safety in drug development and other sensitive applications.[1] This technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, synthesizing theoretical knowledge with practical, field-proven insights. Tailored for researchers, scientists, and drug development professionals, this document delves into the chemical properties, potential degradation pathways, recommended storage, and robust methodologies for stability assessment.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is paramount to predicting its stability.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₄ | [2] |

| Molecular Weight | 174.19 g/mol | [2] |

| CAS Number | 78086-72-3 | [2] |

| Appearance | Liquid | |

| Boiling Point | 243.8°C at 760 mmHg | [1] |

| Density | 1.06 g/mL at 20°C | [1][3] |

| Refractive Index | n20/D 1.422 | [1] |

| Flash Point | 50°C | [1] |

| Optical Activity | [α]20/D +19±1°, c = 4% in chloroform | [3] |

Core Stability Profile: The Susceptibility of the 1,3-Dioxolane Ring

The stability of this compound is intrinsically linked to the chemical nature of its 1,3-dioxolane ring, which acts as a cyclic ketal. The primary degradation pathway for this functional group is acid-catalyzed hydrolysis .

Mechanism of Acid-Catalyzed Hydrolysis

Under acidic conditions, the ether oxygens of the dioxolane ring are susceptible to protonation. This protonation converts a poor leaving group (an alkoxide) into a good leaving group (an alcohol), initiating the ring-opening hydrolysis. The process ultimately yields the parent diol and ketone from which the ketal was formed, along with the corresponding methyl ester.

Caption: Mechanism of Acid-Catalyzed Hydrolysis of the Dioxolane Ring.

Conversely, ketals are generally stable under neutral to basic conditions, as there is no facile mechanism for the cleavage of the carbon-oxygen bonds. This inherent stability in the absence of acid is a critical consideration for formulation and handling.

Recommended Storage Conditions: A Dichotomy in Supplier Recommendations

A review of supplier safety data sheets (SDS) and product information reveals a notable discrepancy in recommended storage temperatures. Some suppliers recommend storage at room temperature [2], while others specify refrigeration at 2-8°C under an inert gas (nitrogen or argon) [1][3].

This divergence in recommendations necessitates a risk-based approach to storage. For long-term storage, particularly for material intended for cGMP applications or as a reference standard, the more stringent condition of 2-8°C under an inert atmosphere is advised. This approach mitigates the risk of slow degradation from atmospheric moisture and potential acidic impurities. For routine, short-term laboratory use, storage at room temperature in a tightly sealed container may be adequate, provided the material is protected from direct sunlight and high humidity.

Forced Degradation Studies: A Protocol for Understanding Stability